molecular formula C10H11N3 B1626734 5-(4-methylphenyl)-1H-imidazol-2-amine CAS No. 60472-16-4

5-(4-methylphenyl)-1H-imidazol-2-amine

Cat. No.: B1626734
CAS No.: 60472-16-4
M. Wt: 173.21 g/mol
InChI Key: WUUWJSLGMMTAGF-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-1H-imidazol-2-amine is a heterocyclic organic compound featuring an imidazole ring substituted with a 4-methylphenyl group

Mechanism of Action

Target of Action

It’s worth noting that similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . These compounds have been found to interact with Leishmania aethiopica clinical isolate and Plasmodium berghei .

Mode of Action

A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Similar compounds have been associated with alterations in various metabolic pathways

Pharmacokinetics

A related compound, cyp3cide, has been shown to selectively inactivate cyp3a4, a key enzyme involved in drug metabolism . This suggests that 5-(4-methylphenyl)-1H-imidazol-2-amine might have similar interactions with metabolic enzymes, influencing its bioavailability.

Result of Action

A similar compound was found to display superior antipromastigote activity, being more active than standard drugs . This suggests that this compound might have similar effects, potentially leading to significant changes in cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylphenyl)-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methylbenzylamine with glyoxal in the presence of ammonium acetate, which facilitates the formation of the imidazole ring . The reaction is usually carried out in a solvent such as ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

5-(4-Methylphenyl)-1H-imidazol-2-amine has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methylphenyl)-1H-imidazol-2-amine is unique due to its imidazole core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(4-methylphenyl)-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-7-2-4-8(5-3-7)9-6-12-10(11)13-9/h2-6H,1H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUWJSLGMMTAGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40508434
Record name 5-(4-Methylphenyl)-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60472-16-4
Record name 5-(4-Methylphenyl)-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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